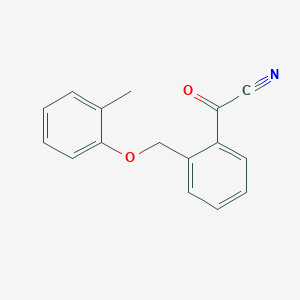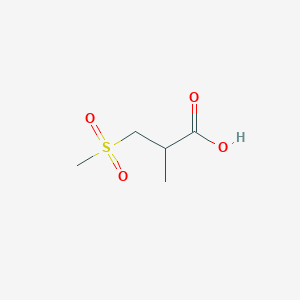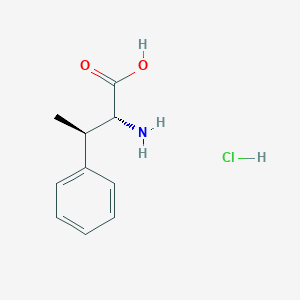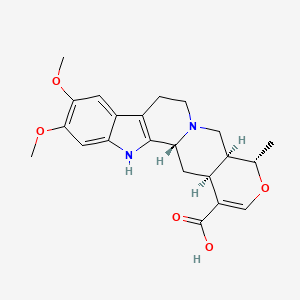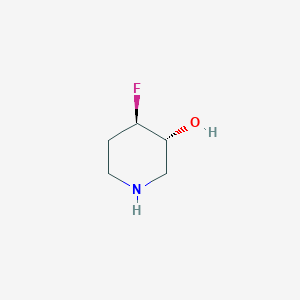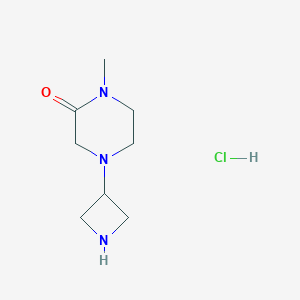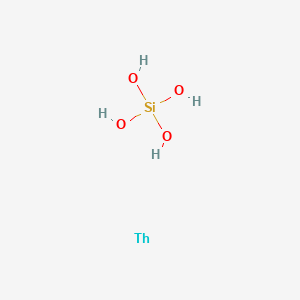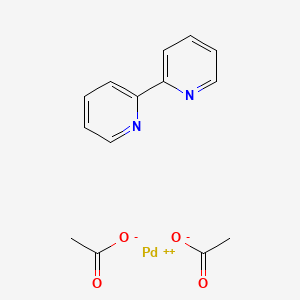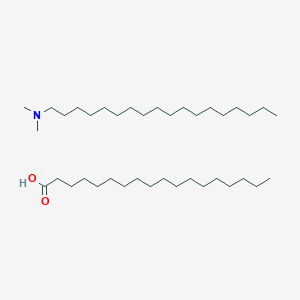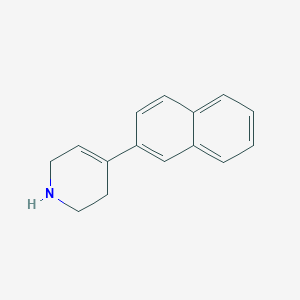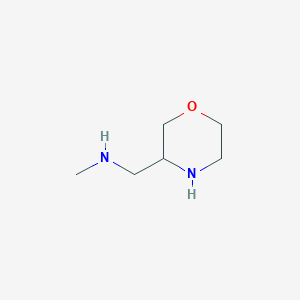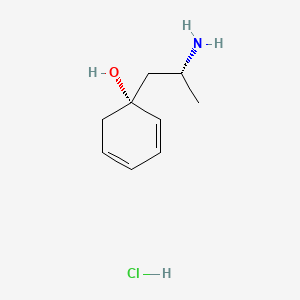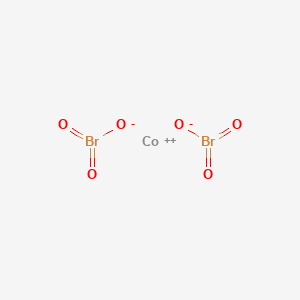
cobalt(II) bromate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(II) bromate is an inorganic compound with the chemical formula Co(BrO₃)₂ It is a cobalt salt of bromic acid and typically appears as a crystalline solid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt(II) bromate can be synthesized through the reaction of cobalt(II) hydroxide or cobalt(II) carbonate with bromic acid. The reaction is typically carried out in an aqueous solution, and the resulting this compound can be isolated by evaporation and crystallization.
Reaction:
Co(OH)2+2HBrO3→Co(BrO3)2+2H2O
Alternatively, this compound can be prepared by the reaction of cobalt(II) sulfate with a soluble bromate salt, such as sodium bromate, in an aqueous solution. The this compound precipitates out of the solution and can be collected by filtration.
Reaction:
CoSO4+2NaBrO3→Co(BrO3)2+Na2SO4
Industrial Production Methods
Industrial production of this compound typically involves the large-scale reaction of cobalt(II) hydroxide with bromic acid. The process is optimized for high yield and purity, and the product is often used in various industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt(II) bromate undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions where it acts as an oxidizing agent. For example, it can oxidize organic compounds or other metal ions.
Substitution Reactions: In aqueous solutions, this compound can undergo substitution reactions where the bromate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include reducing agents such as sodium thiosulfate or potassium iodide. These reactions are typically carried out in acidic or neutral aqueous solutions.
Substitution Reactions: These reactions often involve the use of other metal salts or complexing agents in aqueous solutions.
Major Products Formed
Oxidation Reactions: The major products include the reduced form of the oxidizing agent (e.g., bromide ions) and the oxidized form of the reducing agent.
Substitution Reactions: The products depend on the substituting anion but generally include the new cobalt salt and the displaced bromate ion.
Aplicaciones Científicas De Investigación
Cobalt(II) bromate has several scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization reactions.
Analytical Chemistry: this compound is used in analytical chemistry for the determination of certain ions and compounds through redox titrations.
Biological Studies: It is used in biological research to study the effects of cobalt ions on biological systems and to investigate the mechanisms of metal ion toxicity.
Industrial Applications: this compound is used in the manufacturing of certain types of batteries and as an oxidizing agent in various industrial processes.
Mecanismo De Acción
The mechanism of action of cobalt(II) bromate involves its ability to act as an oxidizing agent. In biological systems, cobalt ions can interact with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular structures, including DNA, proteins, and lipids. The molecular targets and pathways involved in these processes include the mitochondrial electron transport chain and various antioxidant defense mechanisms.
Comparación Con Compuestos Similares
Cobalt(II) bromate can be compared with other cobalt salts, such as cobalt(II) chloride, cobalt(II) sulfate, and cobalt(II) nitrate. While all these compounds contain cobalt ions, they differ in their anions and, consequently, their chemical properties and applications.
Cobalt(II) Chloride (CoCl₂): Used as a humidity indicator and in the preparation of other cobalt compounds.
Cobalt(II) Sulfate (CoSO₄): Used in electroplating, as a pigment, and in the preparation of catalysts.
Cobalt(II) Nitrate (Co(NO₃)₂): Used in the preparation of cobalt catalysts and in various chemical syntheses.
This compound is unique in its strong oxidizing properties, making it particularly useful in redox reactions and as an oxidizing agent in various applications.
Propiedades
IUPAC Name |
cobalt(2+);dibromate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrHO3.Co/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSYMFUQPFZUQZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[Co+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2CoO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
